molecular formula C16H13F3O2 B1327509 3-(3-Methoxyphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898775-37-6

3-(3-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1327509
CAS No.: 898775-37-6
M. Wt: 294.27 g/mol
InChI Key: NOTDCTFLTIAJBW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group on the phenyl ring and three fluorine atoms on the propiophenone moiety

Scientific Research Applications

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of similar compounds can vary greatly depending on the specific compound and its biological target . Some compounds may act by interacting with specific proteins or enzymes, while others may act by altering the properties of cell membranes .

Safety and Hazards

The safety and hazards associated with similar compounds can vary greatly depending on the specific compound. Some compounds may be harmful if swallowed or inhaled, and may cause eye or skin irritation . Always refer to the appropriate safety data sheet for specific information .

Future Directions

The future directions for research on similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methoxybenzene with 3’,4’,5’-trifluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxybenzene is coupled with a trifluoropropiophenone derivative in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone typically involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace fluorine atoms with amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(3-Hydroxyphenyl)-3’,4’,5’-trifluoropropiophenone.

    Reduction: 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropanol.

    Substitution: 3-(3-Methoxyphenyl)-3’,4’,5’-trifluoroaniline or 3-(3-Methoxyphenyl)-3’,4’,5’-trifluorothiophenol.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone
  • 3-(3-Hydroxyphenyl)-3’,4’,5’-trifluoropropiophenone
  • 3-(3-Methoxyphenyl)-3’,4’,5’-trifluorobenzophenone

Uniqueness

3-(3-Methoxyphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of both a methoxy group and three fluorine atoms, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-12-4-2-3-10(7-12)5-6-15(20)11-8-13(17)16(19)14(18)9-11/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTDCTFLTIAJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644254
Record name 3-(3-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-37-6
Record name 1-Propanone, 3-(3-methoxyphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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